![molecular formula C21H17N3O7 B5907313 N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide](/img/structure/B5907313.png)
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide
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Overview
Description
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyphenyl group, a methoxybenzyl group, and two nitro groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,4-dinitrobenzoic acid, 2-hydroxyaniline, and 4-methoxybenzyl chloride.
Formation of Benzamide Core: 2,4-dinitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Bond Formation: The acid chloride is then reacted with 2-hydroxyaniline in the presence of a base such as triethylamine to form N-(2-hydroxyphenyl)-2,4-dinitrobenzamide.
Alkylation: Finally, N-(2-hydroxyphenyl)-2,4-dinitrobenzamide is alkylated with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups suggests potential for redox activity, which could play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)-2,4-dinitrobenzamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)-2,4-dinitrobenzamide: Lacks the hydroxyphenyl group.
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-benzamide: Lacks the nitro groups.
Uniqueness
N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)-2,4-dinitrobenzamide is unique due to the combination of hydroxyphenyl, methoxybenzyl, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-2,4-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7/c1-31-16-9-6-14(7-10-16)13-22(18-4-2-3-5-20(18)25)21(26)17-11-8-15(23(27)28)12-19(17)24(29)30/h2-12,25H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBAWUXCXIAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=C2O)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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